molecular formula C16H18N2O4S B10805451 5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B10805451
M. Wt: 334.4 g/mol
InChI Key: RJMUQCUOEKPBKD-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a synthetic thiazolone-based compound of significant interest in medicinal chemistry and drug discovery research. This compound is offered exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. While direct studies on this specific molecule are limited, research on its structural analogs provides strong indications of its potential research value. Compounds within this chemical family are frequently investigated for their potential in oncology research , showing activities against various cancer cell lines. Furthermore, closely related benzylidene-thiazolidine-dione derivatives have been documented to possess multiple bioactive properties, serving as a core structure for developing agents with skin-whitening, antioxidant, and PPAR (Peroxisome Proliferator-Activated Receptor) activation activities . The morpholino moiety incorporated into its structure is a common pharmacophore known to influence solubility and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can explore this compound as a key intermediate or target molecule in projects aimed at metabolic diseases, oncology, and dermatology.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2O4S/c1-20-12-4-3-11(9-13(12)21-2)10-14-15(19)17-16(23-14)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3

InChI Key

RJMUQCUOEKPBKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method facilitates thiazole ring formation via cyclocondensation of α-haloketones with thioamides. For this compound, 2-morpholino-1,3-thiazol-4(5H)-one is synthesized as the intermediate.

Procedure :

  • Thioamide Formation : Morpholine reacts with thiourea in ethanol under reflux to generate N-morpholinothiourea.

  • Cyclization : N-Morpholinothiourea is treated with ethyl chloroacetoacetate in the presence of sodium acetate. The α-haloketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration to yield 2-morpholino-1,3-thiazol-4(5H)-one.

Optimization :

  • Solvent : Ethanol or dichloromethane (DCM) ensures solubility and facilitates cyclization.

  • Catalyst : Anhydrous sodium acetate neutralizes HCl byproducts, driving the reaction forward.

ParameterCondition
Temperature110–120°C (reflux)
SolventToluene
CatalystPiperidine (10 mol%)
Reaction Time12–24 hours
Yield65–75%

Stereochemical Control : The Z-configuration is favored due to steric hindrance between the thiazole’s sulfur and the benzylidene’s methoxy groups, as confirmed by X-ray crystallography.

Alternative Synthetic Routes

Bromination-Alkylation Sequence

Adapted from benzoxazole syntheses, this method introduces the morpholine group post-cyclization:

  • Bromination : 5-Methyl-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is treated with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under UV light to yield 5-(bromomethyl)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one.

  • Morpholine Substitution : The brominated intermediate reacts with morpholine in acetone with triethylamine, followed by HCl gas treatment to isolate the hydrochloride salt.

Limitations : Lower yields (50–60%) due to competing side reactions during bromination.

Analytical Characterization

Critical data validating the synthesis include:

1H NMR (300 MHz, CDCl3) :

  • δ 7.45 (d, 1H, H-2'), J = 2.0 Hz (benzylidene proton)

  • δ 6.90–7.20 (m, 3H, aromatic protons)

  • δ 4.10–3.70 (m, 8H, morpholine OCH2 and NCH2)

  • δ 3.85 (s, 6H, OCH3)

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch)

  • 1580 cm⁻¹ (C=N stretch)

  • 1250 cm⁻¹ (C-O-C asym. stretch)

LC-MS (ESI) :

  • m/z 335.1 [M + H]⁺ (calculated for C16H19N2O4S: 334.4)

Industrial-Scale Considerations

For bulk synthesis, the Knoevenagel route is preferred due to:

  • Scalability : Toluene and piperidine are cost-effective and readily available.

  • Purification Simplicity : Recrystallization from ethanol achieves >95% purity.

  • Regioselectivity : No positional isomers detected under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Biological Activities References
5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one (Target) Thiazol-4-one 5: 3,4-Dimethoxyphenyl; 2: Morpholine 304.36* Potential antioxidant, enzyme inhibition
BR99974: (5Z)-5-[(4-Methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one Thiazol-4-one 5: 4-Methoxyphenyl; 2: Morpholine 304.36 Not explicitly reported; likely similar
5-[[4-(Dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-4-one Thiazol-4-one 5: 4-Dimethylaminophenyl; 2: Ethylsulfanyl 292.42 Unknown; sulfanyl groups may affect redox activity
Curcumin analog 3e (cyclopentanone core) Cyclopentanone 3,4-Dimethoxybenzylidene and acryloyl ~380 (estimated) Strong antioxidant, tyrosinase inhibition
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiazolidin-4-one 2: 2,4-Dichlorophenyl; 3: Thiadiazolyl 437.31 Antifungal, antibacterial

*Molecular weight inferred from structurally similar BR99974 .

Key Observations:

Substituent Impact on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound is linked to enhanced antioxidant capacity, as seen in curcumin analogs . Replacing this with a 4-methoxyphenyl (BR99974) may reduce steric hindrance but diminish radical scavenging efficacy.
  • Morpholine at position 2 improves solubility compared to ethylsulfanyl or thiadiazole substituents, which are bulkier and may limit membrane permeability .

Core Structure Differences: Thiazol-4-one vs. Cyclopentanone/cyclohexanone cores (curcumin analogs) show distinct pharmacological profiles, such as ACE inhibition, due to extended π-systems .

Biological Activity

5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a synthetic compound that belongs to the thiazole class of organic molecules. Its unique structure, which integrates a thiazole ring with a morpholine moiety and a dimethoxyphenyl group, positions it as a compound of interest in medicinal chemistry. This article reviews its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

PropertyDetails
Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
IUPAC Name 5-[(3,4-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
InChI Key RJMUQCUOEKPBKD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may function by inhibiting enzyme activities or modulating receptor interactions:

  • Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, preventing substrate binding and catalytic activity.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one exhibit significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's thiazole ring is known for its anticancer properties. Studies have shown:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have shown IC50 values ranging from 1.61 to 10 μM in different cancer models .

Case Studies and Research Findings

  • Thiazole Derivatives in Cancer Research : A comprehensive study highlighted that thiazole compounds with specific substitutions could enhance cytotoxicity against cancer cells. The presence of electron-donating groups on the phenyl ring was crucial for activity .
  • Antimicrobial Evaluation : In a focused study on pyrazole derivatives related to thiazoles, significant antimicrobial activity was observed with inhibition zones indicating effective action against bacterial strains .

Q & A

Q. Table 1: Synthesis Conditions from Literature

ReagentsSolvent SystemTemperature/TimeKey CatalystReference
3,4-Dimethoxybenzaldehyde, ThiosemicarbazideDMF/Acetic AcidReflux, 2–4 hSodium Acetate
Morpholine derivative, Chloroacetic AcidAcetic AcidReflux, 1–3 hFused Sodium Acetate

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound, and how are potential ambiguities resolved?

Methodological Answer:

  • Spectroscopy :

    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone.
    • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) stretches .
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 332.1017 g/mol) .
  • Crystallography :

    • Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. SHELX software refines lattice parameters (e.g., triclinic system, space group P1P1) .
    • Validation : The RR factor (<0.1) and data-to-parameter ratio (>10) ensure reliability. Disordered atoms are modeled using PART instructions in SHELXL .

Q. Table 2: Representative Crystallographic Data

ParameterValue (from )
Space GroupP1P1
a,b,ca, b, c (Å)7.131, 8.154, 16.671
α,β,γ\alpha, \beta, \gamma (°)93.19, 96.43, 105.89
RR factor0.068

Advanced: How can the synthetic protocol be optimized to enhance purity and scalability?

Methodological Answer:

  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity while maintaining yield .
  • Catalyst Systems : Use phase-transfer catalysts (e.g., TBAB) to accelerate morpholine incorporation .
  • Continuous Flow Reactors : Improve scalability by minimizing side reactions (e.g., via precise temperature control in microreactors) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the product. Recrystallization from DMF/ethanol enhances purity .

Key Challenge : Morpholine’s hygroscopic nature requires anhydrous conditions. Use molecular sieves or inert gas purging to prevent hydrolysis .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., nitro or halogen substituents) to assess electronic effects on bioactivity .
  • In Vitro Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli. Correlate results with logPP values to evaluate lipophilicity’s role .
  • Molecular Docking : Use AutoDock Vina to predict binding to enzyme targets (e.g., dihydrofolate reductase). The dimethoxyphenyl group shows π-π stacking with active-site residues .

Q. Table 3: Bioactivity of Structural Analogs

CompoundSubstituentsMIC (S. aureus)LogPPReference
Parent3,4-Dimethoxy12.5 µg/mL2.8
Analog A3-Nitro6.25 µg/mL3.1
Analog B4-Chloro25 µg/mL3.5

Advanced: How are contradictions in reported biological activities resolved?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Purity Validation : HPLC (≥95% purity) and elemental analysis confirm compound integrity before testing .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls to validate assay conditions .

Case Study : Discrepancies in IC50_{50} values for anticancer activity may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7). Use standardized cell viability assays (MTT/resazurin) with triplicate replicates .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite models ligand-target interactions. The morpholine oxygen forms hydrogen bonds with Asp189 in thrombin .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .
  • QSAR Modeling : Hammett constants (σ\sigma) of substituents correlate with inhibitory potency (R2>0.85R^2 > 0.85) .

Key Insight : The thiazol-4-one ring’s planarity enhances π-stacking with aromatic residues in enzyme active sites .

Q. Notes

  • Avoided citations from non-reliable sources (e.g., ).
  • Data tables integrate findings from crystallography (), synthesis (), and bioactivity ().
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.

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